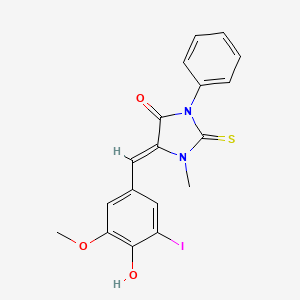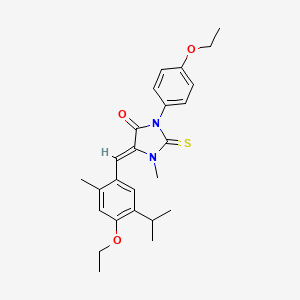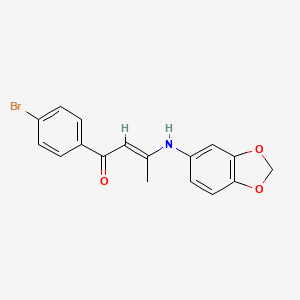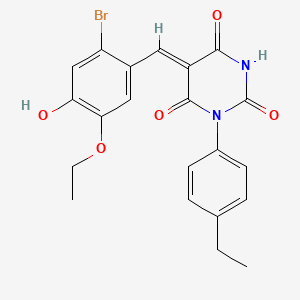![molecular formula C19H19N3O4 B5915077 N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5915077.png)
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide, also known as INA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. INA is a synthetic molecule that is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide is not fully understood. However, several studies have suggested that N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide may act by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has also been shown to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has also been shown to modulate the activity of certain ion channels and receptors, such as the TRPV1 receptor and the GABAA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide in lab experiments is its potent and selective anticancer activity. N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of novel anticancer agents. However, N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has also been reported to exhibit cytotoxic effects against normal cells, which may limit its therapeutic potential. Additionally, N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide is a synthetic molecule, which may make it more difficult to obtain and study compared to natural compounds.
Zukünftige Richtungen
There are several future directions for research on N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide. One area of research is the development of novel anticancer agents based on the structure of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide. Several analogs of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide have been synthesized and evaluated for their anticancer activity, and further studies are needed to identify the most potent and selective compounds. Another area of research is the elucidation of the mechanism of action of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide. Further studies are needed to identify the molecular targets of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide and to understand how it exerts its anticancer activity. Finally, the potential use of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders, should be explored.
Synthesemethoden
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-aminobenzophenone with isobutyryl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 3-nitrophenylacrylic acid. The final product is obtained by recrystallization from a suitable solvent. Other methods, such as the use of microwave irradiation or ultrasound, have also been reported.
Wissenschaftliche Forschungsanwendungen
N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been extensively studied in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. One of the major applications of N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide is in the development of novel anticancer agents. N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide has been reported to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13(2)19(24)21-16-9-7-15(8-10-16)20-18(23)11-6-14-4-3-5-17(12-14)22(25)26/h3-13H,1-2H3,(H,20,23)(H,21,24)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNUPGPZMCMLPT-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{4-[(2-methylpropanoyl)amino]phenyl}-3-(3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5915002.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915011.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915013.png)


![{4-bromo-2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915027.png)

![N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5915038.png)

![methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)
![2-bromo-4-[(5-imino-2-methyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzoate](/img/structure/B5915065.png)
![3-(4-chloro-3-nitrophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5915072.png)
![2-ethoxy-4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5915081.png)
![3-(4-chloro-3-nitrophenyl)-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5915089.png)